

6-Chlorobenzo[d]isoxazol-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chlorobenzo[d]isoxazol-3-ol

Cat. No.: B1668687

[Get Quote](#)

An In-Depth Technical Guide to **6-Chlorobenzo[d]isoxazol-3-ol** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **6-Chlorobenzo[d]isoxazol-3-ol**, a significant heterocyclic compound in the landscape of modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, proven synthetic methodologies, and critical safety protocols, grounded in its primary application as a potent enzyme inhibitor.

Core Compound Identity and Physicochemical Properties

6-Chlorobenzo[d]isoxazol-3-ol, also known as 6-Chloro-1,2-benzisoxazol-3(2H)-one, is a halogenated heterocyclic compound.^[1] Its structural rigidity and specific functional groups make it a valuable scaffold in medicinal chemistry. The key physicochemical properties are summarized below for rapid reference and experimental planning.

Property	Value	Source
Molecular Formula	C ₇ H ₄ CINO ₂	[1] [2] [3]
Molecular Weight	169.57 g/mol	[2] [4]
CAS Number	61977-29-5	[1]
Appearance	White to beige or gray solid	[1] [2]
Solubility	Soluble in DMSO (15 mg/mL)	[1]
pKa (Predicted)	13.14 ± 0.20	[1]
InChI Key	SJAPSPJRTQCDNO- UHFFFAOYSA-N	[1] [2]
Canonical SMILES	C1=CC2=C(C=C1Cl)ONC2=O	[1]

Strategic Synthesis: A Validated Protocol

The synthesis of **6-Chlorobenzo[d]isoxazol-3-ol** is efficiently achieved through a cyclocondensation reaction. The Mitsunobu displacement has been demonstrated as a high-yield approach for forming the critical isoxazole ring from a suitable precursor.[\[5\]](#) This method is favored for its mild reaction conditions and tolerance of various functional groups.

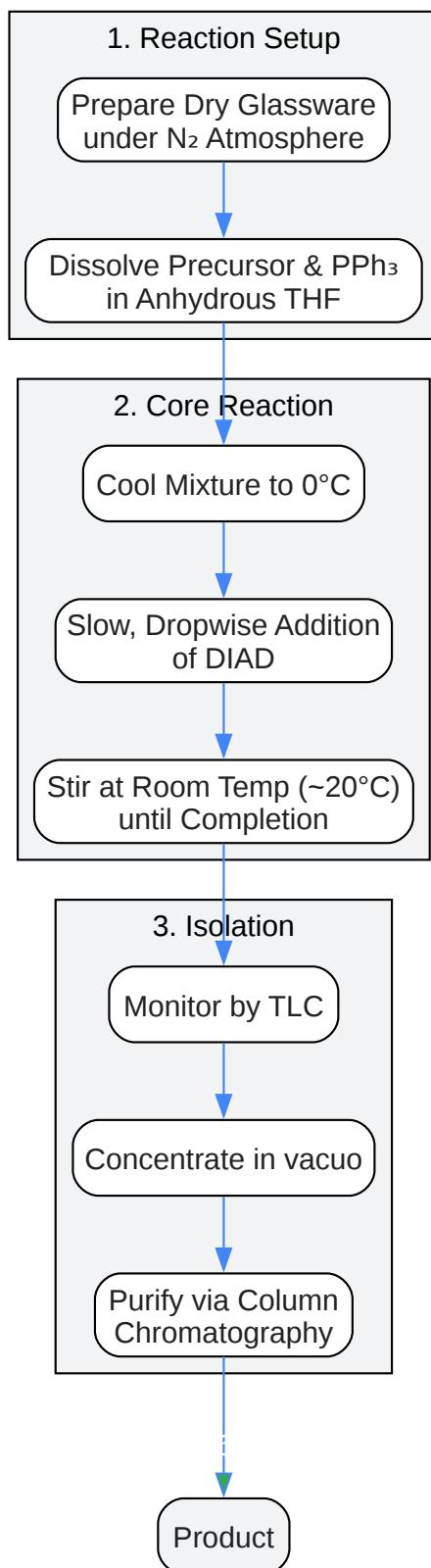
Expertise in Action: Why the Mitsunobu Reaction?

The choice of the Mitsunobu reaction is a deliberate one, driven by its efficiency in achieving intramolecular O–N bond formation. The reaction utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like Di-isopropyl azodicarboxylate, DIAD). The phosphine and azodicarboxylate activate the hydroxyl group of the precursor, transforming it into a good leaving group. This facilitates an intramolecular nucleophilic attack by the nitrogen, leading to the desired cyclization with high regioselectivity and yield, often under ambient conditions.[\[5\]](#)

Experimental Protocol: Cyclocondensation via Mitsunobu Displacement

This protocol outlines the synthesis of the **6-chlorobenzo[d]isoxazol-3-ol** intermediate, which has reported yields of up to 96%.[\[5\]](#)

Materials:


- Appropriate 4-chloro-2-hydroxybenzaldehyde derivative (precursor)
- Di-isopropyl azodicarboxylate (DIAD)
- Triphenylphosphine (PPh_3)
- Anhydrous Tetrahydrofuran (THF)
- Nitrogen (N_2) gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- Inert Atmosphere Setup:** Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a septum under a gentle stream of nitrogen gas. Maintaining an inert atmosphere is critical to prevent side reactions with moisture and oxygen.
- Reagent Dissolution:** Dissolve the chlorinated benzaldehyde precursor and triphenylphosphine in anhydrous THF within the reaction flask.
- Initiation:** Cool the solution in an ice bath (0°C). Slowly add the di-isopropyl azodicarboxylate (DIAD) dropwise via syringe. The slow addition is crucial to control the exothermic nature of the initial steps and prevent the formation of byproducts.
- Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (approx. 20°C).[\[5\]](#) Stir the mixture under the nitrogen atmosphere.
- Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

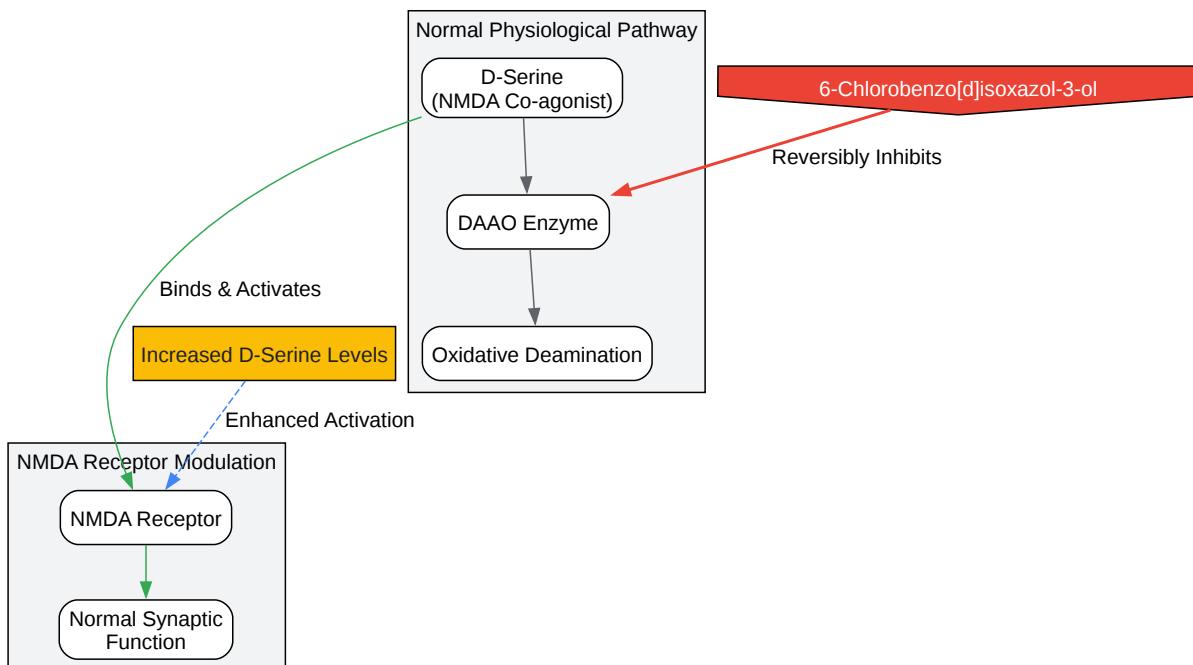
- **Workup and Purification:** Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified using column chromatography on silica gel to isolate the high-purity **6-chlorobenzo[d]isoxazol-3-ol**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-Chlorobenzo[d]isoxazol-3-ol**.

Application in Drug Discovery: D-Amino Acid Oxidase Inhibition


The primary pharmacological significance of **6-Chlorobenzo[d]isoxazol-3-ol** is its function as a reversible inhibitor of D-amino acid oxidase (DAAO).^[1]

Trustworthiness of the Target: The Role of DAAO

D-amino acid oxidase is a flavoenzyme that catabolizes D-amino acids, with a particularly high activity towards D-serine. In the central nervous system, D-serine acts as a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. By regulating D-serine levels, DAAO plays a pivotal role in modulating NMDA receptor activity, which is fundamental for synaptic plasticity, learning, and memory. Overactivity of DAAO can lead to a depletion of D-serine, resulting in NMDA receptor hypofunction. This hypofunction is implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia.

Therefore, inhibiting DAAO with a compound like **6-Chlorobenzo[d]isoxazol-3-ol** presents a validated therapeutic strategy. By preventing the breakdown of D-serine, the inhibitor elevates its concentration in the synaptic cleft, thereby enhancing NMDA receptor function and potentially alleviating symptoms associated with its hypofunction.

Mechanism of Action Diagram

[Click to download full resolution via product page](#)

Caption: Inhibition of DAAO by **6-Chlorobenzo[d]isoxazol-3-ol**.

Hazard Identification and Safe Handling

As with any active chemical compound, adherence to strict safety protocols is paramount. **6-Chlorobenzo[d]isoxazol-3-ol** possesses specific hazards that must be managed through appropriate engineering controls and personal protective equipment.

Hazard Class	GHS Code	Description	Source
Acute Toxicity (Oral)	H302	Harmful if swallowed	[2] [6]
Skin Irritation	H315	Causes skin irritation	[2] [6]
Serious Eye Damage	H318	Causes serious eye damage	[2] [6]
Respiratory Irritation	H335	May cause respiratory irritation	[6] [7]

Safe Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[1\]](#)[\[8\]](#) Ensure safety showers and eyewash stations are readily accessible.
- Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield.[\[1\]](#)[\[8\]](#)
- Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[\[1\]](#)[\[8\]](#) Avoid all skin contact.
- Respiratory Protection: Avoid breathing dust.[\[1\]](#)[\[6\]](#) If ventilation is inadequate, use a NIOSH-approved respirator.
- Hygiene: Do not eat, drink, or smoke when using this product.[\[1\]](#)[\[6\]](#) Wash hands and any exposed skin thoroughly after handling.[\[1\]](#)[\[6\]](#)

Storage:

- Store in a cool, dry, and well-ventilated place.[\[1\]](#)[\[4\]](#)
- Keep the container tightly closed and store locked up.[\[1\]](#)[\[6\]](#)
- Recommended storage temperature is room temperature or refrigerated at 2-8°C for long-term stability.[\[1\]](#)[\[4\]](#)

Conclusion

6-Chlorobenzo[d]isoxazol-3-ol is a well-characterized compound with a defined molecular structure and a high-yield synthetic pathway. Its primary value to the research and drug development community lies in its role as a potent, reversible inhibitor of D-amino acid oxidase. This mechanism presents a compelling therapeutic avenue for addressing NMDA receptor hypofunction in CNS disorders. Strict adherence to the safety and handling protocols outlined in this guide is essential for its responsible use in a laboratory setting.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. 6-chlorobenzo[d]isoxazol-3-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-Chlorobenzo[D]isoxazol-3-ol | CymitQuimica [cymitquimica.com]
- 4. 61977-29-5|6-Chlorobenzo[d]isoxazol-3-ol|BLD Pharm [bldpharm.com]
- 5. Buy 6-Chlorobenzo[d]isoxazole-3-carboxamide [smolecule.com]
- 6. Page loading... [guidechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [6-Chlorobenzo[d]isoxazol-3-ol molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1668687#6-chlorobenzo-d-isoxazol-3-ol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com